molecular formula C7H7Br2N B12097934 2,3-Dibromo-6-methylaniline

2,3-Dibromo-6-methylaniline

Cat. No.: B12097934
M. Wt: 264.94 g/mol
InChI Key: WPJCYTQGZAQXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-6-methylaniline: is an organic compound with the molecular formula C7H7Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 6th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 6-methylaniline: The synthesis of 2,3-Dibromo-6-methylaniline typically starts with 6-methylaniline. The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

    Purification: The crude product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Continuous Bromination: Using continuous flow reactors to maintain a steady supply of bromine and 6-methylaniline.

    Automated Purification: Employing automated systems for purification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: 2,3-Dibromo-6-methylaniline can undergo further substitution reactions, such as nitration or sulfonation, under appropriate conditions.

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles like hydroxide ions (OH-) or amines (NH2-) in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Reduction: Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed:

    Nitration Products: Formation of nitro derivatives like 2,3-dibromo-6-nitroaniline.

    Reduction Products: Formation of amine derivatives like 2,3-dibromo-6-methylbenzylamine.

    Substitution Products: Formation of hydroxyl or amino derivatives like 2,3-dibromo-6-hydroxyaniline or 2,3-dibromo-6-aminoaniline.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions, such as Suzuki coupling, to form carbon-carbon bonds.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in the synthesis of pharmaceutical compounds due to its unique structure.

    Biological Studies: Used in studies to understand the effects of brominated anilines on biological systems.

Industry:

    Dyes and Pigments: Utilized in the production of dyes and pigments due to its ability to form colored compounds.

    Agrochemicals: Used in the synthesis of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-methylaniline involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atoms and the amino group play crucial roles in these interactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Comparison with Similar Compounds

    2,6-Dibromo-4-methylaniline: Similar structure but with bromine atoms at the 2nd and 6th positions.

    2-Bromo-6-methylaniline: Contains only one bromine atom at the 2nd position.

    3,5-Dibromo-4-methylaniline: Bromine atoms at the 3rd and 5th positions.

Uniqueness: 2,3-Dibromo-6-methylaniline is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and applications

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2,3-dibromo-6-methylaniline

InChI

InChI=1S/C7H7Br2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3

InChI Key

WPJCYTQGZAQXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.